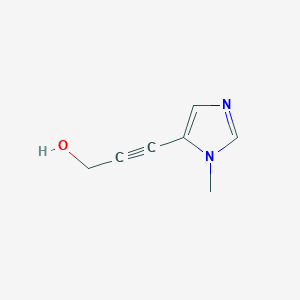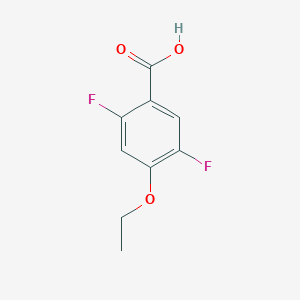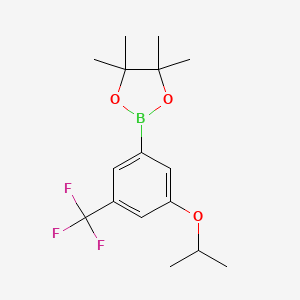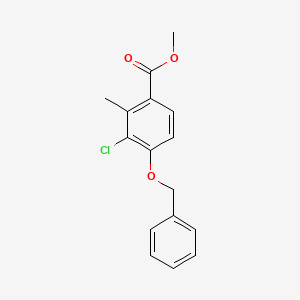![molecular formula C9H14N8 B14020957 (e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide CAS No. 23140-10-5](/img/structure/B14020957.png)
(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide, also known as ambazone, is a well-known antimicrobial compound. It is a dark-brown, odorless, tasteless microcrystalline powder with a melting point around 192-194°C. Ambazone exhibits bacteriostatic action against hemolytic streptococcus, streptococcus pneumonias, and viridians’ streptococcus .
Métodos De Preparación
Ambazone can be synthesized through a solvent-drop grinding procedure. This method involves the use of physical techniques such as FTIR, X-ray photoelectron spectroscopy, 13C NMR and 15N NMR spectroscopies, thermal analysis, X-ray powder diffraction, and mass spectrometry . Industrial production methods often involve the creation of salts or co-crystals to improve solubility and bioavailability .
Análisis De Reacciones Químicas
Ambazone undergoes various chemical reactions, including reduction and substitution reactions. It acts as an electrocatalyst in square wave adsorptive stripping voltammetry (SWAdSV) and exhibits a single reduction peak in Britton-Robinson buffer at pH 4.0 . Common reagents used in these reactions include silver amalgam film electrodes and Britton-Robinson buffer. The major products formed from these reactions are typically analyzed using voltammetric techniques .
Aplicaciones Científicas De Investigación
Ambazone has a wide range of scientific research applications. It is used as an oral antiseptic with an antibacterial spectrum similar to sulfamides and has proven activity against various transplantable tumors . It is also used in the treatment of pharyngitis, tonsillitis, and stomatitis at concentrations of 0.01-0.2% in the form of a solution or dusting powder . Additionally, ambazone has been studied for its potential antineoplastic properties .
Mecanismo De Acción
The mechanism of action of ambazone involves its antibacterial activity against pathogens such as Streptococcus pyogenes, Streptococcus pneumoniae, and Streptococcus viridans. It exhibits low mutagenic activity and has no gastrointestinal, metabolic, or cardiovascular side effects . The molecular targets and pathways involved in its action are primarily related to its bacteriostatic properties .
Comparación Con Compuestos Similares
Ambazone is similar to other antimicrobial agents from the sulfonamides class, such as sulfamides. it possesses unique properties, including its dark-brown color, odorless and tasteless nature, and specific antibacterial spectrum . Other similar compounds include [4-(2-(Diaminomethylidene)hydrazinyl)phenyl]iminothiourea and its derivatives .
Propiedades
Número CAS |
23140-10-5 |
|---|---|
Fórmula molecular |
C9H14N8 |
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
1-[4-[2-(diaminomethylidene)hydrazinyl]-3-methylphenyl]iminoguanidine |
InChI |
InChI=1S/C9H14N8/c1-5-4-6(14-16-8(10)11)2-3-7(5)15-17-9(12)13/h2-4,15H,1H3,(H3,10,11)(H4,12,13,17) |
Clave InChI |
OTUYLKVGTHZDRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC(=N)N)NN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,6-Bis[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B14020933.png)

![2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline](/img/structure/B14020949.png)

